2,2-difluoro-N-phenylcyclopentane-1-carboxamide
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Overview
Description
2,2-difluoro-N-phenylcyclopentane-1-carboxamide is a chemical compound with the molecular formula C12H13F2NO and a molecular weight of 225.2 g/mol. This compound is characterized by the presence of two fluorine atoms attached to the cyclopentane ring and a phenyl group attached to the carboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N-phenylcyclopentane-1-carboxamide typically involves the difluoromethylation of cyclopentane derivatives. One common method is the reaction of cyclopentanone with difluoromethylating agents under basic conditions to introduce the difluoromethyl group. This is followed by the reaction with aniline to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-N-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of difluorocyclopentane carboxylic acid.
Reduction: Formation of difluoro-N-phenylcyclopentylamine.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
2,2-difluoro-N-phenylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2,2-difluoro-N-phenylcyclohexane-1-carboxamide
- 2,2-difluoro-N-phenylcyclopropane-1-carboxamide
- 2,2-difluoro-N-phenylcyclobutane-1-carboxamide
Uniqueness
2,2-difluoro-N-phenylcyclopentane-1-carboxamide is unique due to its specific ring size and the presence of two fluorine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .
Properties
CAS No. |
1882424-81-8 |
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Molecular Formula |
C12H13F2NO |
Molecular Weight |
225.2 |
Purity |
95 |
Origin of Product |
United States |
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